molecular formula C7H18ClN3O B1440315 1-(3-Aminopropyl)-3-isopropylurea hydrochloride CAS No. 1190006-09-7

1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Cat. No. B1440315
CAS RN: 1190006-09-7
M. Wt: 195.69 g/mol
InChI Key: SURIYGVQPUBLCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid . Another method involves the radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .


Molecular Structure Analysis

While specific structural data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride was not found, related compounds such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been studied .


Chemical Reactions Analysis

In the synthesis of related compounds, reactions were carried out in pure water or saline, and the yield and size of the resulting microgels were influenced by the NaCl concentration and the type of initiator used .


Physical And Chemical Properties Analysis

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Organic Synthesis

“1-(3-Aminopropyl)-3-isopropylurea hydrochloride” serves as a valuable raw material and intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, forming new compounds with potential applications in different fields. For instance, it can react with certain triazolopyrimidines to produce novel heterocyclic compounds, which might have applications in developing new pharmaceuticals .

Pharmaceutical Industry

In the pharmaceutical sector, this compound can be used to synthesize active pharmaceutical ingredients (APIs) and intermediates. The presence of both amine and urea functionalities allows for the creation of a wide range of medicinal compounds, potentially useful in drug design and development for various therapeutic areas .

Agrochemicals

The compound’s reactivity with other chemicals makes it a candidate for creating agrochemicals. It could be used to synthesize compounds with pesticidal or herbicidal properties, contributing to the development of new products that help protect crops and improve agricultural yields .

Dyestuff

In the field of dyestuffs, “1-(3-Aminopropyl)-3-isopropylurea hydrochloride” can be involved in the synthesis of colorants. Its chemical properties may allow it to bind to textiles, providing a basis for creating new dyes with desirable properties such as colorfastness and brightness .

Nanotechnology

Peptides derived from this compound could be used in nanosystems for medical applications, such as diagnosing and managing bacterial sepsis. Due to their biocompatibility and specificity, these peptides can be part of innovative nanotechnology approaches, enhancing the efficacy of diagnostic tools and therapeutic agents .

Polymer Science

The compound can be used in the synthesis of cationic microgels with primary amines through surfactant-free, radical precipitation copolymerization. These microgels have potential applications in drug delivery systems, tissue engineering, and as sensors due to their physicochemical properties .

Safety and Hazards

While specific safety data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride was not found, related compounds are considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on this compound and its related compounds could involve further exploration of their anti-inflammatory properties, potential applications in drug delivery, and the development of new synthesis methods .

Mechanism of Action

properties

IUPAC Name

1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURIYGVQPUBLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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